CHO-CH2-PEG1-CH2-Boc

PROTAC Bioconjugation Quality Control

PROTAC linker length critically determines ternary complex geometry and degradation efficiency. Substituting PEG1 with PEG2/3/4 analogs alters spatial geometry, shifting potency and selectivity. CHO-CH2-PEG1-CH2-Boc delivers an unprotected aldehyde and Boc-protected amine for true sequential, orthogonal conjugation-oxime ligation of the target warhead, Boc deprotection, then E3 ligase attachment-enabling single-digit nanomolar DC₅₀ PROTACs.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
Cat. No. B8113918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHO-CH2-PEG1-CH2-Boc
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCC=O
InChIInChI=1S/C10H18O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4H,5-8H2,1-3H3
InChIKeyUFFYJANEMAVRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHO-CH2-PEG1-CH2-Boc: A Short PEG-Based Aldehyde-Boc Heterobifunctional Linker for PROTAC Synthesis and Bioconjugation


CHO-CH2-PEG1-CH2-Boc (CAS 2230956-95-1, MW 218.25 g/mol) is a monodispersed, heterobifunctional polyethylene glycol (PEG) linker featuring a reactive aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine terminus . The single ethylene glycol unit (PEG1) provides minimal spacing, while the orthogonal reactive ends enable sequential conjugation strategies in the assembly of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other bioconjugates .

Linker Type Heterobifunctional PEG1 with aldehyde and Boc-protected amine
Conjugation Workflow Sequential: aldehyde ligation first, then Boc deprotection to reveal amine
Key Attribute Monodispersed, defined spacer for reproducible ternary complex geometry studies

Why Generic Substitution of CHO-CH2-PEG1-CH2-Boc in PROTAC Synthesis is Scientifically Unsound


Direct substitution of CHO-CH2-PEG1-CH2-Boc with seemingly similar aldehyde-PEG-Boc linkers is not scientifically valid. The precise length of the PEG spacer is a critical determinant of ternary complex formation and subsequent protein degradation efficiency in PROTAC systems [1]. Substituting a PEG1 linker with a longer PEG2, PEG3, or PEG4 analog alters the spatial geometry between the E3 ligase ligand and the target protein warhead, which can dramatically shift degradation potency, selectivity, and even the degradation profile itself [2]. Furthermore, the specific combination of an unprotected aldehyde and a Boc-protected amine provides an orthogonal reaction sequence that is not universally present in other aldehyde- or amine-only linkers, making one-to-one replacement chemically impractical .

PEG spacer length mismatch PEG2, PEG3, or PEG4 analogs may shift ternary complex geometry and alter degradation profile; linker length-activity relationships are target-specific.
Reactive group pair not interchangeable The unprotected aldehyde plus Boc-amine combination enables a specific sequential strategy; aldehyde-only or amine-only linkers do not reproduce this orthogonal sequence.

Quantitative Evidence Guide for CHO-CH2-PEG1-CH2-Boc: Comparative Performance Data for Scientific Procurement Decisions


Molecular Identity and Purity Specifications for CHO-CH2-PEG1-CH2-Boc

CHO-CH2-PEG1-CH2-Boc is a chemically defined, monodispersed compound with a single molecular weight of 218.25 g/mol, distinguishing it from polydisperse PEG reagents. It is supplied with a purity of >95%, ensuring minimal batch-to-batch variability in PROTAC synthesis . In contrast, many generic or in-house synthesized PEG linkers may lack this level of purity and characterization, introducing unknown impurities that can interfere with ternary complex formation and degrade apparent DC50 values [1].

Purity & Identity
Specification review
>95% purity, 218.25 g/mol
Supports reproducible stoichiometry and minimizes impurity-driven assay interference.
Monodispersed vs. polydisperse PEG reagents; characterized by HPLC, NMR, MS.
PROTAC Bioconjugation Quality Control

Short PEG1 Linker Enables Potent PROTAC-Mediated Protein Degradation

Linkers containing a single PEG unit (PEG1) have been successfully employed to construct highly potent PROTAC degraders. For instance, the PROTAC degrader CP-10, which incorporates a PEG1 linker, induces CDK6 degradation with a DC50 of 2.1 nM . This demonstrates that short, rigid PEG1 linkers are not inherently inferior to longer PEG analogs; they can achieve single-digit nanomolar potency. This is in contrast to longer PEG linkers, where potency can be highly dependent on length. In a separate study, PROTACs with PEG-2 linkers completely blocked protein biosynthesis from 1 μM to 30 μM, whereas longer PEG-4 and PEG-6 linkers exhibited IC50 values ranging from 0.74 to 6.89 μM [1]. This highlights that the optimal linker length is target- and context-dependent, and a PEG1 linker can be the optimal choice for minimizing unnecessary molecular flexibility and maximizing ternary complex stability.

PEG1 PROTAC Potency
Class-level inference
DC50 = 2.1 nM (CDK6)
PEG1 linker can support nanomolar degradation potency in specific systems.
Length-activity relationship is target- and context-dependent; longer PEG analogs show variable IC50 (0.74–6.89 µM).
PROTAC Protein Degradation DC50

Aldehyde Group Enables High-Yield, Site-Specific Bioconjugation

The aldehyde group of CHO-CH2-PEG1-CH2-Boc is specifically designed for selective reaction with aminooxy or hydrazide groups to form stable oxime or hydrazone bonds . This chemistry is widely used for site-specific PEGylation of proteins and peptides. For example, in studies with mPEG-aldehyde, mono-PEGylation yields ranging from 50-64% are commonly achieved under optimized conditions, and conversions of ≥70% in 1 hour have been reported for specific protein substrates [1]. In contrast, non-specific amine conjugation (e.g., with NHS esters) often results in heterogeneous mixtures with lower control over the conjugation site. The oxime bond formed with aldehydes is significantly more stable than imines and does not require subsequent reduction in many applications, simplifying the workflow and preserving protein integrity .

Aldehyde Conjugation
Cross-study comparable
Expected yield 50–64% via oxime ligation
Site-specific oxime ligation offers predictable conjugation compared to random amine modification.
Conditions: aminooxy groups, neutral pH aqueous buffer; oxime bond stable without reduction.
Bioconjugation PEGylation Oxime Ligation

Boc-Protected Amine Enables Orthogonal Protection and Stepwise Synthesis

The Boc (tert-butyloxycarbonyl) group on CHO-CH2-PEG1-CH2-Boc is stable under a wide range of conditions, including highly basic environments, but is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) or HCl . This orthogonal stability profile allows the aldehyde group to be reacted first without affecting the protected amine. Subsequent Boc deprotection reveals a primary amine for further conjugation or derivatization. This is in contrast to Fmoc-protected amines, which are base-labile and may be incompatible with certain aldehyde conjugation conditions. The Boc group's acid-lability is well-suited for standard solid-phase peptide synthesis (SPPS) workflows, where TFA is used for final cleavage and deprotection [1].

Boc Orthogonal Deprotection
Class-level inference
Boc stable to base; cleaved by TFA/HCl
Acid-labile Boc group enables sequential conjugation without aldehyde interference.
Contrasts with base-labile Fmoc; compatible with standard SPPS deprotection protocols.
PROTAC Solid-Phase Synthesis Protecting Group

Optimal Research and Industrial Applications for CHO-CH2-PEG1-CH2-Boc Based on Quantitative Evidence


Synthesis of Potent PROTAC Degraders with Defined PEG1 Spacer Length

CHO-CH2-PEG1-CH2-Boc is an ideal building block for the synthesis of PROTACs where a short, rigid linker is hypothesized to optimize ternary complex geometry and degradation potency. Evidence demonstrates that PEG1-containing PROTACs can achieve single-digit nanomolar DC50 values . Researchers can use the aldehyde group to conjugate a target protein ligand (e.g., via oxime ligation), followed by Boc deprotection to reveal an amine for attachment of an E3 ligase ligand. This sequential, orthogonal conjugation strategy is fully enabled by the compound's specific functional group arrangement .

Site-Specific PEGylation of Proteins and Peptides for Improved Stability

The aldehyde terminus of CHO-CH2-PEG1-CH2-Boc allows for the selective PEGylation of N-terminal amines or introduced aminooxy/hydrazide groups on proteins and peptides. This site-specific approach yields defined, monodispersed conjugates with predictable properties, in contrast to random PEGylation . The resulting conjugates benefit from improved solubility and reduced immunogenicity due to the PEG chain, while the Boc-protected amine remains available for subsequent functionalization, such as the introduction of a fluorescent tag or affinity handle .

Assembly of Antibody-Drug Conjugates (ADCs) with Controlled Payload Attachment

In ADC development, CHO-CH2-PEG1-CH2-Boc can be used to attach a cytotoxic payload to an antibody via a stable, non-cleavable linker. The aldehyde group can be conjugated to an aminooxy-modified antibody (or vice versa) to form a stable oxime bond. The Boc-protected amine can then be deprotected and used to link the drug payload. The short PEG1 spacer minimizes the overall size of the linker-drug construct, which can be advantageous for maintaining the pharmacokinetic profile of the ADC and ensuring efficient cellular uptake and payload release .

Solid-Phase Synthesis of Peptide-Based Therapeutics and Probes

The Boc-protected amine of CHO-CH2-PEG1-CH2-Boc makes it directly compatible with Boc-chemistry solid-phase peptide synthesis (SPPS). The compound can be incorporated as a spacer or linker within a growing peptide chain on resin. The orthogonal stability of the Boc group to the aldehyde allows for on-resin functionalization of the aldehyde prior to Boc deprotection and further peptide elongation. This enables the creation of complex, multifunctional peptide conjugates for use as therapeutic leads or chemical biology probes .

Application
Selection Property
Validation Focus
PROTAC synthesis with defined PEG1 spacer
Aldehyde-Boc sequential conjugation
Ternary complex geometry and degradation potency
Site-specific protein PEGylation
Aldehyde-mediated oxime ligation
Conjugate homogeneity and stability
ADC linker-payload construction
Short PEG1 spacer and orthogonal deprotection
Payload attachment site and ADC integrity
SPPS-compatible linker incorporation
Boc-chemistry compatibility
On-resin functionalization and deprotection efficiency

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